Titanium(4+) acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

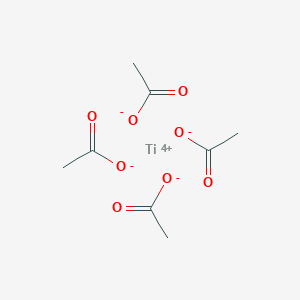

Titanium(4+) acetate, also known as titanium tetraacetate, is a coordination complex with the chemical formula Ti(C₂H₃O₂)₄. It is a green, chloroform-soluble solid. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Titanium(4+) acetate can be synthesized by reacting tetramethyltitanium with acetic acid. The reaction typically involves the following steps:

Reacting Tetramethyltitanium with Acetic Acid: This reaction produces this compound and methane as a byproduct.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the complete conversion of tetramethyltitanium to this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves:

Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.

Purification Steps: After the reaction, the product is purified to remove any impurities and byproducts.

Quality Control: Ensuring the final product meets the required specifications for industrial applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

Titanium(4+) acetate undergoes oxidation to form titanium dioxide (TiO₂), a process critical in materials science:

Reaction :

Ti OOCCH3 4+O2→TiO2+CO2+H2O

-

Applications : Production of TiO₂-based thin films for ferroelectric or photocatalytic applications .

-

Mechanism : Thermal decomposition under oxidative conditions, releasing CO₂ and H₂O .

Reduction Reactions

Reduction yields titanium in lower oxidation states (e.g., Ti(III) or Ti(II)):

Reaction :

Ti OOCCH3 4+H2→Ti OOCCH3 3+CH3COOH

-

Key Insight : Reduction disrupts the tetrahedral coordination, forming mixed-valence titanium species .

Ligand Substitution Reactions

The acetate ligands are readily exchanged with alkoxides, carboxylates, or water:

Reaction :

Ti OOCCH3 4+4ROH→Ti OR 4+4CH3COOH

-

Kinetics : Substitution is facilitated by the Lewis acidity of Ti⁴⁺ and Brønsted basicity of the ligand framework .

-

Example : Exchange with isopropanol forms titanium isopropoxide (TTIP), a catalyst in esterification .

Catalytic Activity in Esterification

This compound acts as a precatalyst in esterification via a unique amphoteric mechanism:

Mechanism :

-

Coordination : Acetic acid binds to Ti⁴⁺, forming a mixed acetate/acetic acid complex .

-

Nucleophilic Attack : Alcohol attacks the carbonyl carbon, facilitated by hydrogen bonding with the ligand .

-

Proton Transfer : Acetate acts as a proton reservoir, enabling water elimination .

Key Findings :

-

DFT studies reveal a moderate energy barrier (ΔG‡ ≈ 7.6 kcal/mol) for the rate-determining step .

-

Catalytic efficiency surpasses traditional Lewis acids (e.g., sulfuric acid) due to preorganization via hydrogen bonds .

Role in Photoelectrochemical Systems

This compound-derived TiO₂ participates in photo-Kolbe reactions for solar energy conversion:

Reaction :

CH3COOHTiO2,hνCO2+CH3⋅

-

Mechanism : Photogenerated holes oxidize acetate, while electrons reduce methyl viologen (MV²⁺ → MV⁺) .

-

Efficiency : Anatase TiO₂ outperforms rutile due to a higher Fermi level (-0.38 V vs. SCE) .

Comparative Reactivity

| Property | This compound | Titanium Tetraisopropoxide (TTIP) | Zirconium(4+) Acetate |

|---|---|---|---|

| Ligand Type | Carboxylate | Alkoxide | Carboxylate |

| Hydrolysis Rate | Moderate | Rapid | Slow |

| Catalytic Use | Esterification, Dyes | Polyolefin Synthesis | Limited Data |

| Thermal Stability | Decomposes >200°C | Stable ≤250°C | Higher (>300°C) |

Applications De Recherche Scientifique

Titanium(4+) acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.

Biology: Investigated for its potential use in biological systems due to its biocompatibility.

Medicine: Explored for use in medical implants and devices due to its corrosion resistance and biocompatibility.

Mécanisme D'action

The mechanism by which titanium(4+) acetate exerts its effects involves:

Coordination Chemistry: The titanium center coordinates with acetate ligands, forming a stable complex.

Catalytic Activity: The compound can act as a Lewis acid, facilitating various chemical reactions.

Molecular Targets and Pathways: In biological systems, it interacts with cellular components, potentially influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Zirconium(4+) acetate: Similar in structure and properties but contains zirconium instead of titanium.

Titanium(4+) oxo acetates: These compounds contain additional oxygen atoms and have different reactivity.

Titanium(4+) alkoxides: These compounds have alkoxide ligands instead of acetate ligands.

Uniqueness of Titanium(4+) Acetate: this compound is unique due to its specific coordination environment and reactivity. It is particularly useful in applications requiring a stable titanium complex that can undergo ligand exchange reactions .

Propriétés

Numéro CAS |

13057-42-6 |

|---|---|

Formule moléculaire |

C2H4O2Ti |

Poids moléculaire |

107.92 g/mol |

Nom IUPAC |

acetic acid;titanium |

InChI |

InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

XRWIKYCAKUSCOB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |

SMILES canonique |

CC(=O)O.[Ti] |

Key on ui other cas no. |

13057-42-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.